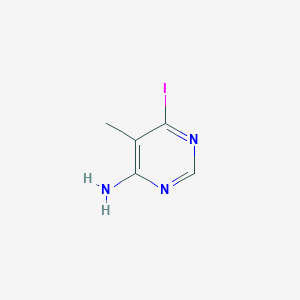
6-Iodo-5-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-5-methylpyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an iodine atom at the 6th position and a methyl group at the 5th position of the pyrimidine ring, along with an amino group at the 4th position. These structural features make it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-5-methylpyrimidin-4-amine typically involves the iodination of 5-methylpyrimidin-4-amine. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar iodination processes but on a larger scale. The choice of solvent, temperature, and reaction time are optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-5-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form deiodinated derivatives.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, thiourea, or alkoxides in polar solvents under mild heating.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or toluene.
Major Products Formed
Substitution: Formation of 6-substituted derivatives such as 6-azido-5-methylpyrimidin-4-amine.
Oxidation: Formation of N-oxides.
Reduction: Formation of deiodinated derivatives.
Coupling: Formation of biaryl or alkyne-linked derivatives.
Scientific Research Applications
6-Iodo-5-methylpyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly in the design of kinase inhibitors and antiviral drugs.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Iodo-5-methylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can target kinases involved in cell signaling pathways, thereby modulating cellular functions. The iodine atom and the amino group play crucial roles in binding to the active sites of target proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-4-methylpyrimidin-2-amine: Similar structure but with different substitution pattern.
6-Bromo-5-methylpyrimidin-4-amine: Bromine instead of iodine.
6-Iodo-2-methylpyrimidin-4-amine: Methyl group at a different position.
Uniqueness
6-Iodo-5-methylpyrimidin-4-amine is unique due to the specific positioning of the iodine and methyl groups, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for targeted synthesis and applications in various fields.
Properties
Molecular Formula |
C5H6IN3 |
|---|---|
Molecular Weight |
235.03 g/mol |
IUPAC Name |
6-iodo-5-methylpyrimidin-4-amine |
InChI |
InChI=1S/C5H6IN3/c1-3-4(6)8-2-9-5(3)7/h2H,1H3,(H2,7,8,9) |
InChI Key |
QHGXBSPGTPDNBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















